molecular formula C17H18N2O3S B5707307 4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide

4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5707307
M. Wt: 330.4 g/mol
InChI Key: DEBUBFKWDZYJKR-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C16H17NO3S. This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a carbamothioyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzoic acid and 2-hydroxy-5-methylaniline.

    Formation of Intermediate: The 4-ethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 2-hydroxy-5-methylaniline in the presence of a base such as triethylamine (TEA) to form the desired amide intermediate.

    Thioamide Formation: The amide intermediate is further reacted with Lawesson’s reagent to introduce the thiocarbonyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The thiocarbonyl group can be reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamoyl]benzamide.

    Reduction: Formation of 4-ethoxy-N-[(2-hydroxy-5-methylphenyl)methyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity and thereby modulating biochemical pathways.

    Signal Transduction: It may interfere with signal transduction pathways by binding to receptors or other signaling molecules, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-hydroxy-5-methylphenyl)benzamide
  • 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
  • 4-ethoxy-N-(4-methylphenyl)benzamide

Uniqueness

4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide is unique due to the presence of the thiocarbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-22-13-7-5-12(6-8-13)16(21)19-17(23)18-14-10-11(2)4-9-15(14)20/h4-10,20H,3H2,1-2H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBUBFKWDZYJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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